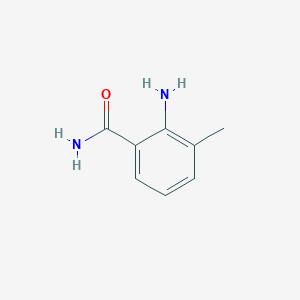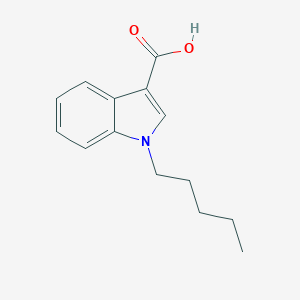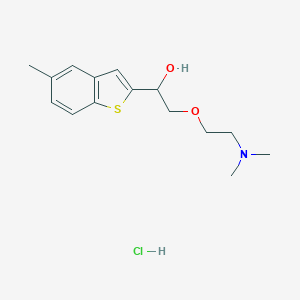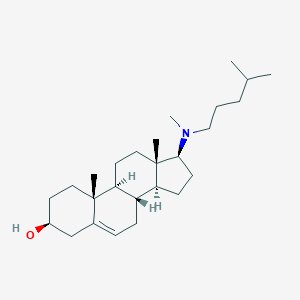
20-Azacholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Azacholesterol is a synthetic molecule that has been widely used in scientific research to understand the mechanism of action of cholesterol in the human body. It is a structural analog of cholesterol, with a nitrogen atom replacing the carbon atom at position 20. This modification enables researchers to study the effects of cholesterol on the body, without the potential side effects of using actual cholesterol.
Mécanisme D'action
20-Azacholesterol is structurally similar to cholesterol, and as such, it can interact with many of the same proteins and enzymes in the body. However, the nitrogen atom at position 20 alters the molecule's properties, which can affect its interactions with these proteins and enzymes. This modification has been shown to affect the molecule's ability to interact with cholesterol-binding proteins, which can have downstream effects on cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 20-Azacholesterol can affect lipid metabolism in the body, leading to changes in cholesterol levels and the formation of lipid droplets. It has also been shown to affect the function of cellular signaling pathways, which can impact cell growth and survival. Additionally, 20-Azacholesterol has been shown to affect the structure and function of cell membranes, which can have implications for cellular processes such as transport and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 20-Azacholesterol in scientific research has several advantages. It allows researchers to study the effects of cholesterol on the body without the potential side effects of using actual cholesterol. Additionally, 20-Azacholesterol is a stable and well-characterized molecule, making it a reliable tool for research. However, there are also limitations to its use. For example, the modification of the cholesterol molecule can alter its properties, which may not accurately reflect the effects of actual cholesterol in the body.
Orientations Futures
There are several areas of future research that could benefit from the use of 20-Azacholesterol. For example, studies could investigate the effects of 20-Azacholesterol on specific cellular signaling pathways, or its effects on lipid metabolism in different cell types. Additionally, studies could investigate the potential therapeutic applications of 20-Azacholesterol, such as its use as a cholesterol-lowering agent. Overall, the use of 20-Azacholesterol in scientific research has the potential to advance our understanding of the role of cholesterol in the human body and its implications for disease.
Méthodes De Synthèse
The synthesis of 20-Azacholesterol involves several steps, including the reduction of cholesterol to form the intermediate compound, 20-oxocholesterol. This intermediate is then reacted with hydrazine to form the final product, 20-Azacholesterol. The synthesis method is well established and has been used in numerous studies.
Applications De Recherche Scientifique
20-Azacholesterol has been used extensively in scientific research to study the mechanism of action of cholesterol in the human body. It has been shown to be a useful tool for investigating the role of cholesterol in lipid metabolism, as well as its effects on cellular signaling pathways. Studies have also used 20-Azacholesterol to investigate the relationship between cholesterol and diseases such as atherosclerosis and Alzheimer's disease.
Propriétés
Numéro CAS |
1973-59-7 |
|---|---|
Nom du produit |
20-Azacholesterol |
Formule moléculaire |
C26H45NO |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[methyl(4-methylpentyl)amino]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-18(2)7-6-16-27(5)24-11-10-22-21-9-8-19-17-20(28)12-14-25(19,3)23(21)13-15-26(22,24)4/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
KBXHYUUOONOAIT-OLDNPOFQSA-N |
SMILES isomérique |
CC(C)CCCN(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonymes |
20-Azacholesterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



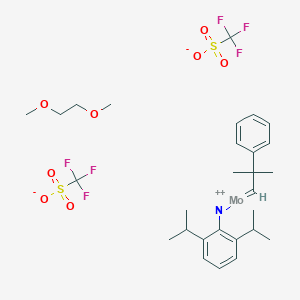
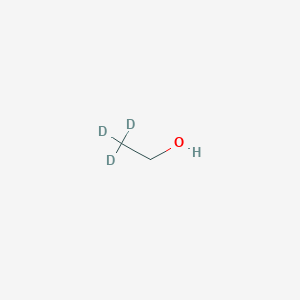
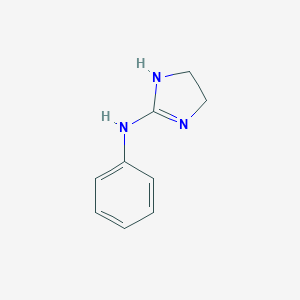
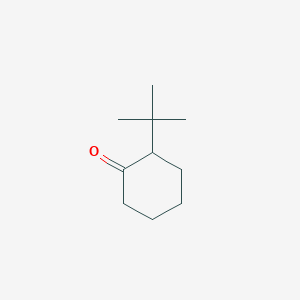

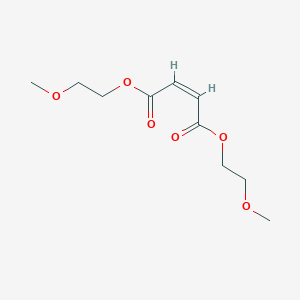
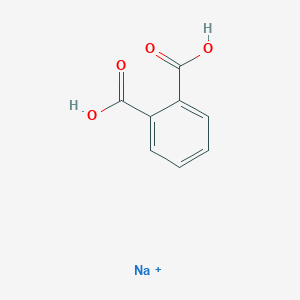
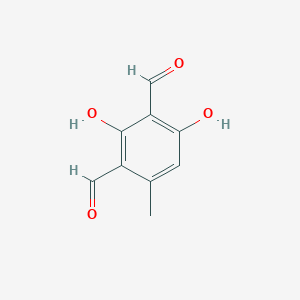
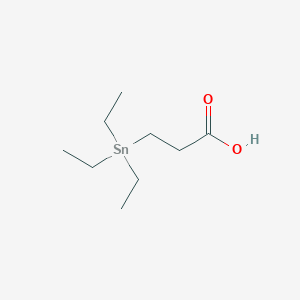
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)

